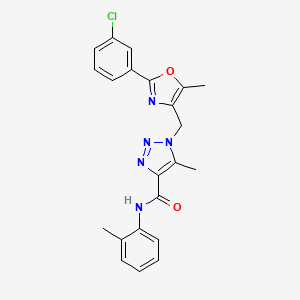
1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of various triazole derivatives, including the exploration of their chemical properties and potential applications. These compounds are synthesized through different chemical reactions, involving the use of specific reagents and conditions to achieve desired structural features and functionalities. For instance, studies have reported on the synthesis of triazole derivatives using base-mediated click azide reactions, exploring their potential as antimicrobial agents against a range of pathogens (Pokhodylo, N. et al., 2021).
Antimicrobial Activities
Several studies have evaluated the antimicrobial activities of triazole derivatives, including their effectiveness against bacterial and fungal strains. These compounds have been shown to possess moderate to good activities, with specific derivatives demonstrating potent antibacterial and antifungal effects. This highlights their potential for development into new antimicrobial agents that could address the challenge of resistant pathogens (Pokhodylo, N. et al., 2021).
Physicochemical Properties
The physicochemical properties of triazole derivatives, including solubility and partitioning processes in biologically relevant solvents, have been studied to understand their pharmacological relevance better. These properties are critical for assessing the compound's bioavailability and its distribution within biological systems, which can influence its efficacy as a drug. For example, the solubility of a novel antifungal compound in different solvents was determined, providing insight into its adsorption potential and interaction with biological media (Volkova, T. et al., 2020).
Enzyme Inhibition
Triazole derivatives have also been investigated for their enzyme inhibition properties, particularly in relation to lipase and α-glucosidase enzymes. These studies are crucial for developing new therapeutic agents for diseases where enzyme regulation is a potential treatment pathway, such as diabetes and obesity. Research has identified compounds with significant enzyme inhibition activity, indicating their therapeutic potential in managing these conditions (Bekircan, O. et al., 2015).
特性
IUPAC Name |
1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-7-4-5-10-18(13)24-21(29)20-14(2)28(27-26-20)12-19-15(3)30-22(25-19)16-8-6-9-17(23)11-16/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXDFSCHUPGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)
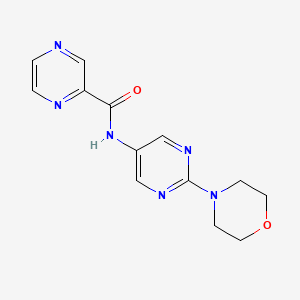
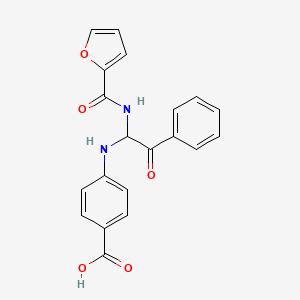
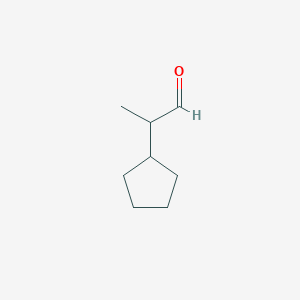
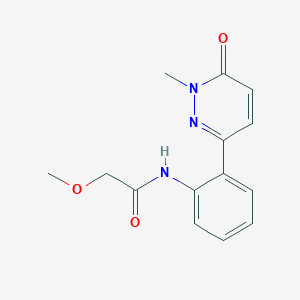
![8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2536059.png)
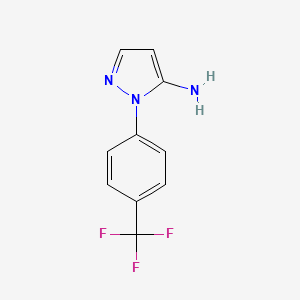
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
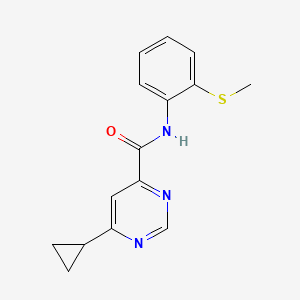
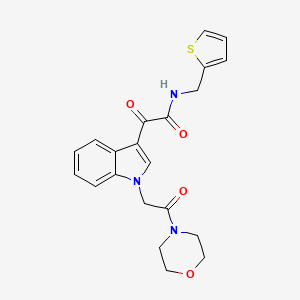
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)
methanone](/img/structure/B2536068.png)